molecular formula C13H18N2O2 B2830589 1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2377030-61-8

1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No. B2830589
CAS RN: 2377030-61-8
M. Wt: 234.299
InChI Key: IFFZWSDJGFSKCO-UHFFFAOYSA-N
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Description

“1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” is a compound with the CAS Number: 2377030-61-8 . It has a molecular weight of 234.3 .


Synthesis Analysis

The synthesis of such compounds involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C13H18N2O2/c1-8(2)15-10(4-6-14-15)13-5-3-9(7-13)11(13)12(16)17/h4,6,8-9,11H,3,5,7H2,1-2H3,(H,16,17) .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The rigidified bicyclo[2.1.1]hexane scaffold serves as a promising building block for drug development. Researchers have identified it as a versatile motif that can mimic both cis- and trans-1,3-disubstituted cyclopentanes commonly found in drugs . By leveraging C–H functionalization logic and cycloaddition reactions, scientists have achieved scalable synthesis of this structure. Its conformational rigidity can enhance drug affinity, selectivity, and metabolic stability, making it an attractive choice for medicinal chemists.

Conformational Restriction Strategies

Conformational rigidity plays a crucial role in drug optimization. The bicyclo[2.1.1]hexane variant allows for the adoption of disfavored conformations in syn-1,3-disubstituted cyclopentanes and locks the conformation in anti-1,3-disubstituted cyclopentanes. Exit vectors between the cyclopentane and bicyclo[2.1.1]hexane remain similar, facilitating rational design .

Synthetic Accessibility

Despite its potential, the bicyclo[2.1.1]hexane scaffold has been underexplored from a synthetic accessibility standpoint. Researchers are actively developing modular approaches to access new derivatives. For instance, an efficient method involves allyl Grignard addition to form precursor compounds .

properties

IUPAC Name

1-(2-propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-8(2)15-10(4-6-14-15)13-5-3-9(7-13)11(13)12(16)17/h4,6,8-9,11H,3,5,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFZWSDJGFSKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C23CCC(C2)C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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